3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile

Medicinal chemistry Anticancer Acrylonitrile derivatives

3‑Ethoxy‑3‑hydroxy‑2‑(3‑nitropyridin‑4‑yl)acrylonitrile (CAS 1190398‑08‑3, molecular formula C₁₀H₉N₃O₄, molecular weight 235.20 g mol⁻¹) is a heteroaryl‑acrylonitrile derivative that features a 3‑nitropyridin‑4‑yl ring coupled to an α‑ethoxy‑α‑hydroxy‑acrylonitrile moiety [REFS‑1]. The compound belongs to the broader class of α‑substituted acrylonitriles, a scaffold extensively explored for antimitotic, antiproliferative, and antioxidant applications [REFS‑2].

Molecular Formula C10H9N3O4
Molecular Weight 235.2 g/mol
CAS No. 1190398-08-3
Cat. No. B1488059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile
CAS1190398-08-3
Molecular FormulaC10H9N3O4
Molecular Weight235.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C1C=CNC=C1[N+](=O)[O-])C#N
InChIInChI=1S/C10H9N3O4/c1-2-17-10(14)8(5-11)7-3-4-12-6-9(7)13(15)16/h3-4,6,12H,2H2,1H3/b8-7-
InChIKeyQMKIOCSRXXQCNY-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile (CAS 1190398-08-3): Procurement-Relevant Identity and Structural Context


3‑Ethoxy‑3‑hydroxy‑2‑(3‑nitropyridin‑4‑yl)acrylonitrile (CAS 1190398‑08‑3, molecular formula C₁₀H₉N₃O₄, molecular weight 235.20 g mol⁻¹) is a heteroaryl‑acrylonitrile derivative that features a 3‑nitropyridin‑4‑yl ring coupled to an α‑ethoxy‑α‑hydroxy‑acrylonitrile moiety [REFS‑1]. The compound belongs to the broader class of α‑substituted acrylonitriles, a scaffold extensively explored for antimitotic, antiproliferative, and antioxidant applications [REFS‑2]. Its IUPAC name, ethyl (2Z)‑2‑cyano‑2‑(3‑nitro‑1H‑pyridin‑4‑ylidene)acetate [REFS‑1], highlights the push‑pull olefin character that governs both its chemical reactivity and potential biological interactions.

Why Generic Substitution Fails for 3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile in Research Procurement


Acrylonitrile derivatives bearing a pyridine ring are not interchangeable. Even minor structural perturbations—such as the position of the nitro group on the pyridine ring, the nature of the α‑substituent (hydroxy vs. alkoxy), or the heterocyclic ring identity—produce large shifts in antiproliferative potency and physicochemical profile. In a class‑level study of Morita‑Baylis‑Hillman adducts, the 2‑nitrophenyl adduct (EC₅₀ = 75.8 µM) and the 4‑bromophenyl adduct (EC₅₀ = 72.6 µM) displayed quantitatively distinct antimitotic activities, while the pyridin‑4‑yl analog (lacking the nitro group) showed strong but unquantified inhibition of sea‑urchin embryonic cell division [REFS‑1]. Consequently, a generic “nitropyridinyl‑acrylonitrile” or “pyridinyl‑acrylonitrile” cannot reproduce the specific electronic, steric, and hydrogen‑bonding profile conferred by the simultaneous presence of a 3‑nitro group on the pyridine ring and an α‑ethoxy‑α‑hydroxy substitution pattern. Selection without product‑level evidence risks procuring a compound that lacks the desired potency, selectivity, or physicochemical behavior.

Quantitative Comparative Evidence for 3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile: Product‑Specific Differentiators


Absence of Direct Head‑to‑Head Quantitative Comparative Data for This Compound

After exhaustive searching of primary literature, patents, and authoritative databases, no direct head‑to‑head quantitative comparison could be located for 3‑ethoxy‑3‑hydroxy‑2‑(3‑nitropyridin‑4‑yl)acrylonitrile against a close structural analog in a defined assay. The two most frequently cited activities in vendor records—significant effect against L5178Y lymphoma and Lewis lung carcinoma [REFS‑1]—lack comparator data, assay protocol details, and numerical potency values. Similarly, the claim of antioxidant efficacy [REFS‑1] is not accompanied by comparator compounds, radical‑scavenging assay identification, or IC₅₀/EC₅₀ values. This absence of primary, quantifiable comparative evidence precludes assigning any differentiation evidence tag stronger than “Supporting evidence”.

Medicinal chemistry Anticancer Acrylonitrile derivatives

Class‑Level Antimitotic EC₅₀ Values for Structurally Related Morita‑Baylis‑Hillman Adducts Provide a Baseline for Future Comparison

In a study of seven antiparasitic Morita‑Baylis‑Hillman adducts, the 2‑nitrophenyl analog (compound 1) and the 4‑bromophenyl analog (compound 4) blocked progression to the embryonic morula stage with EC₅₀ values of 75.8 µM and 72.6 µM, respectively, in the sea‑urchin embryo model [REFS‑1]. The pyridin‑4‑yl analog (compound 7), which lacks both the nitro group and the α‑ethoxy substituent present in the target compound, exhibited strong inhibition of cell division but an EC₅₀ value was not numerically reported [REFS‑1]. These data establish a quantitative performance benchmark for α‑hydroxy‑acrylonitrile adducts bearing aromatic or heteroaromatic substituents. The target compound’s 3‑nitropyridin‑4‑yl and α‑ethoxy‑α‑hydroxy motifs are not represented in this dataset, meaning direct potency ranking cannot be inferred. However, the study provides a validated assay framework (sea‑urchin embryo morula‑stage arrest) into which the target compound could be inserted for definitive head‑to‑head comparison.

Antimitotic Sea urchin embryo assay Morita-Baylis-Hillman

Calculated Physicochemical Properties Differentiate the Target Compound from the Des‑nitro Pyridinyl Analog

Computed physicochemical parameters for 3‑ethoxy‑3‑hydroxy‑2‑(3‑nitropyridin‑4‑yl)acrylonitrile (exact mass = 235.05930578 g mol⁻¹; hydrogen‑bond donor count = 1; hydrogen‑bond acceptor count = 6; rotatable bond count = 3; complexity = 487) were obtained from the chem960.com database [REFS‑1]. In comparison, the des‑nitro pyridin‑4‑yl analog, 2‑[hydroxy(pyridin‑4‑yl)methyl]acrylonitrile (C₉H₈N₂O, molecular weight 160.17 g mol⁻¹), has a hydrogen‑bond acceptor count of only 3 and lacks the electron‑withdrawing nitro group [REFS‑2]. The presence of the nitro substituent in the target compound increases the number of hydrogen‑bond acceptors from 3 to 6 and raises the molecular complexity index from an estimated ~200 to 487, altering both the compound’s solubility profile and its potential for specific target‑site interactions. These differences are measurable without biological assays and support the rationale for product‑level selection when hydrogen‑bonding or electronic effects are critical to the intended application.

Physicochemical properties Drug-likeness Hydrogen bonding

Structural Uniqueness of the 3‑Nitro‑pyridin‑4‑yl and α‑Ethoxy‑α‑hydroxy Combination in Public Chemical Databases

A substructure search of the PubChem and ChemSpider databases confirms that the specific combination of a 3‑nitropyridin‑4‑yl ring system with an α‑ethoxy‑α‑hydroxy‑acrylonitrile warhead is represented by only a single entry (CAS 1190398‑08‑3) [REFS‑1]. Closely related compounds, such as cyano‑(3‑nitro‑pyridin‑4‑yl)‑acetic acid ethyl ester (lacking the α‑hydroxy group) [REFS‑2] and 2‑[hydroxy(pyridin‑4‑yl)methyl]acrylonitrile (lacking both the nitro and ethoxy groups), populate the same chemical neighborhood but differ in at least two functional‑group positions. The Japanese patent JP2014169263A on pyridylidene derivatives for optical materials covers compounds with an exocyclic double bond conjugated to a pyridine ring but does not exemplify the α‑ethoxy‑α‑hydroxy substitution [REFS‑3]. This sparse population of the local chemical space suggests that the target compound occupies a niche that has not been extensively explored in published structure‑activity relationship campaigns, representing either a first‑in‑class opportunity or an indication that synthetic accessibility may be a limiting factor.

Chemical space Structural uniqueness Patent landscape

Recommended Application Scenarios for 3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile Based on Available Evidence


Chemical‑Biology Probe for Nitropyridine‑Acrylonitrile Structure‑Activity Relationship (SAR) Expansion

The compound’s status as the sole publicly listed representative of the 3‑nitropyridin‑4‑yl + α‑ethoxy‑α‑hydroxy‑acrylonitrile combination [REFS‑1] makes it a logical candidate for inclusion in focused SAR libraries. Researchers seeking to understand how the ethoxy‑to‑hydroxy switch or the presence of a 3‑nitro group on the pyridine ring alters antiproliferative potency can use this compound as a chemical probe, provided they first generate primary IC₅₀/EC₅₀ data in a reference assay such as the sea‑urchin embryo morula‑stage assay [REFS‑2].

Antimitotic Screening in Validated Sea‑Urchin Embryo Assay with Existing Comparator Benchmarking

The sea‑urchin embryo model has been validated for quantifying antimitotic activity of Morita‑Baylis‑Hillman adducts, with EC₅₀ benchmarks of ~73–76 µM for the most potent phenyl‑substituted adducts [REFS‑2]. The target compound can be screened in this same system alongside compound 7 (2‑[hydroxy(pyridin‑4‑yl)methyl]acrylonitrile) to generate the first direct head‑to‑head comparison. Positive results would establish the quantitative contribution of the 3‑nitro and α‑ethoxy groups to antimitotic potency.

Physicochemical Property‑Driven Selection for Hydrogen‑Bond‑Dependent Biological Targets

With 6 hydrogen‑bond acceptors versus 3 for the des‑nitro pyridin‑4‑yl analog [REFS‑3][REFS‑4], the target compound may be rationally prioritized for targets where a higher hydrogen‑bonding capacity is expected to improve binding affinity or selectivity, such as kinase hinge regions or nucleotide‑binding pockets. Procurement in this context should be accompanied by a request for purity certification (≥95 % HPLC) and a specification sheet detailing residual solvent content, as synthetic routes may involve pyridine‑based solvents.

Optical Material Precursor Screening (Pyridylidene Dye Intermediates)

The pyridylidene‑type conjugated system of the target compound is structurally related to the pyridylidene derivatives claimed in JP2014169263A for optical absorption dyes, fluorescent dyes, and solvatochromic materials [REFS‑5]. Although the patent does not explicitly exemplify this compound, the 3‑nitro substitution and the α‑ethoxy‑α‑hydroxy push‑pull motif may confer distinct absorption/emission wavelengths. Material science groups can procure the compound for preliminary UV‑Vis and fluorescence screening to assess its suitability as a dye intermediate.

Quote Request

Request a Quote for 3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.